molecular formula C18H18ClN5O2 B2423294 5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291872-20-2

5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2423294
CAS No.: 1291872-20-2
M. Wt: 371.83
InChI Key: OBFTUXZWBBWNDC-UHFFFAOYSA-N
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Description

5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide ( 1291872-20-2) is a synthetic organic compound with a molecular formula of C18H18ClN5O2 and a molecular weight of 371.82 g/mol . It belongs to the class of 1,2,3-triazole derivatives, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to interact with various enzymes and receptors . The 1,2,3-triazole core is characterized by its metabolic stability, ability to form hydrogen bonds, and participation in dipole-dipole interactions, making it a valuable building block in drug discovery . This specific compound features a 1,2,3-triazole ring substituted with a (3-chlorophenyl)amino group at the 5-position and an N-[(2-ethoxyphenyl)methyl]carboxamide group at the 4-position. Compounds within the 1,2,3-triazole-4-carboxamide class have recently shown significant promise in pharmacological research. Notably, structurally related analogs have been identified as highly potent and selective inhibitors of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates drug metabolism and is implicated in adverse drug responses and cancer . The optimization of the 1,2,3-triazole-4-carboxamide scaffold has led to the discovery of some of the most potent PXR inverse agonists and pure antagonists reported to date, with activities in the low nanomolar range . Furthermore, 1,2,3-triazole-containing hybrids are actively investigated for their potential in other therapeutic areas, including as anticancer agents, where they have demonstrated broad-spectrum activity against various cancer cell lines . This compound is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(3-chloroanilino)-N-[(2-ethoxyphenyl)methyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O2/c1-2-26-15-9-4-3-6-12(15)11-20-18(25)16-17(23-24-22-16)21-14-8-5-7-13(19)10-14/h3-10,16-17,21-24H,2,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQLAMYMITZZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Research indicates that 5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide exhibits antimicrobial properties against several bacterial and fungal strains. While initial studies show promise, further investigation is required to fully elucidate its efficacy and potential clinical applications.

Anticancer Potential
The compound has also been evaluated for its antiproliferative effects on various cancer cell lines. Preliminary findings suggest that it may inhibit the growth of certain cancer cells, indicating its potential as a therapeutic agent in oncology. However, comprehensive studies are necessary to understand its mechanism of action and therapeutic window.

Mechanistic Studies

Binding Affinity Studies
To assess the interaction of this compound with biological targets, studies utilizing techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed. These studies help determine the binding affinity of the compound to specific enzymes or receptors involved in disease pathways.

Future Research Directions

Given the promising preliminary data regarding its biological activities, future research should focus on:

  • In-depth Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific biological targets.
  • Clinical Trials : Conducting trials to evaluate safety and efficacy in humans.
  • Structural Optimization : Modifying the compound's structure to enhance its pharmacological profile.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
  • N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The unique combination of the 3-chlorophenyl and 2-ethoxyphenyl groups in 5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer and antimicrobial properties.

Synthesis

The synthesis of triazole derivatives typically involves the reaction of azides with alkynes in a process known as the click reaction . For this specific compound, the synthetic route may include the following steps:

  • Preparation of the Triazole Ring : The azide and alkyne precursors are reacted under copper(I) catalysis to form the triazole structure.
  • Substitution Reactions : The introduction of the 3-chlorophenylamine and 2-ethoxyphenylmethyl groups can be achieved through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have demonstrated significant anticancer activity for various triazole derivatives. In particular, compounds similar to this compound have shown promising results against several cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)1.1Thymidylate synthase inhibition
Compound BHCT-116 (Colon Cancer)2.6Thymidylate synthase inhibition
Compound CHepG2 (Liver Cancer)1.4Thymidylate synthase inhibition

These findings suggest that the compound may exert its anticancer effects through inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have also exhibited antimicrobial activity. For example, compounds structurally related to our target compound have been tested against common pathogens:

PathogenInhibition Zone (mm)MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816

These results indicate that certain triazole derivatives can effectively inhibit bacterial growth, making them potential candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their chemical structure. Key factors affecting their potency include:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups can significantly alter activity.
  • Ring Substitutions : Variations in substituents on the triazole ring impact binding affinity and selectivity for biological targets.

Molecular docking studies have provided insights into how structural modifications can enhance binding to target enzymes such as thymidylate synthase and bacterial enzymes.

Case Studies

A notable study evaluated a series of triazole derivatives for their anticancer and antimicrobial properties. Among these, one derivative demonstrated superior activity against MCF-7 cells with an IC50 value of 1.1 µM, outperforming standard chemotherapeutics like doxorubicin . Another study highlighted that certain derivatives showed effective inhibition against E. coli and S. aureus, suggesting their potential as broad-spectrum antimicrobial agents .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer:
The synthesis of triazole-carboxamide derivatives typically involves multi-step protocols:

  • Step 1: Condensation of 3-chloroaniline with an isocyanide (e.g., 2-ethoxyphenylmethyl isocyanide) to form a carboximidoyl chloride intermediate .
  • Step 2: Cycloaddition with sodium azide under Huisgen conditions to generate the 1,2,3-triazole core. Temperature control (60–80°C) and solvent selection (DMF or THF) are critical for regioselectivity .
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization (~40–60%) requires careful monitoring of reaction kinetics .

Validation: Confirm structure using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS). Compare spectral data with analogous triazole derivatives .

Basic: How can researchers address the low aqueous solubility of this compound in biological assays?

Methodological Answer:
Low solubility (common in triazole-carboxamides due to hydrophobic aryl groups ) can be mitigated by:

  • Co-solvent systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dispersion without cytotoxicity .
  • Prodrug derivatization: Introduce ionizable groups (e.g., phosphate esters) at the ethoxyphenyl moiety to improve solubility while retaining activity .
  • Nanoformulation: Encapsulate in PEGylated liposomes or polymeric nanoparticles for sustained release in in vivo models .

Validation: Measure solubility via dynamic light scattering (DLS) and confirm bioavailability using LC-MS in plasma samples .

Advanced: What strategies are effective for resolving contradictory data in enzyme inhibition studies (e.g., IC₅₀ variability across assays)?

Methodological Answer:
Contradictory inhibition data may arise from assay conditions or enzyme isoform specificity. Recommended approaches:

  • Standardize assay parameters: Control pH, temperature, and co-factor concentrations (e.g., Mg2+^{2+} for kinases) to minimize variability .
  • Isoform profiling: Test against recombinant isoforms (e.g., carbonic anhydrase II vs. IX) to identify selective inhibition. Use competitive ELISA or surface plasmon resonance (SPR) for binding affinity comparisons .
  • Molecular docking: Perform in silico simulations (AutoDock Vina) to analyze binding modes and identify key interactions (e.g., hydrogen bonding with triazole NH) .

Validation: Replicate assays in triplicate and validate with orthogonal methods (e.g., isothermal titration calorimetry) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency against cancer-related targets?

Methodological Answer:
SAR optimization involves systematic substitutions:

  • Core modifications: Replace the 3-chlorophenyl group with electron-withdrawing substituents (e.g., CF3_3) to enhance target affinity. Synthesize analogs via Ullmann coupling .
  • Side-chain tuning: Substitute the ethoxyphenylmethyl group with heteroaromatic rings (e.g., pyridyl) to improve metabolic stability. Assess using hepatic microsome assays .
  • Bioisosteres: Replace the carboxamide with sulfonamide or urea groups to modulate pharmacokinetics .

Validation: Test analogs in cell viability assays (MTT) against cancer lines (e.g., MCF-7, A549) and correlate with computational ADMET predictions .

Advanced: What experimental designs are recommended for elucidating the compound’s mechanism of action in neurodegenerative models?

Methodological Answer:

  • In vitro models: Use SH-SY5Y neuroblastoma cells to assess neuroprotective effects against Aβ142_{1-42}-induced toxicity. Quantify caspase-3 activation and ROS levels via flow cytometry .
  • In vivo models: Administer the compound (10–50 mg/kg, IP) in transgenic Alzheimer’s mice (e.g., APP/PS1). Evaluate cognitive improvement via Morris water maze and synaptic density (immunohistochemistry for synaptophysin) .
  • Omics integration: Perform RNA-seq to identify differentially expressed genes in treated vs. control groups, focusing on pathways like NF-κB or autophagy .

Validation: Confirm target engagement using Western blotting for phosphorylated tau or amyloid precursor protein (APP) cleavage products .

Advanced: How can researchers reconcile discrepancies in cytotoxicity data between 2D monolayer vs. 3D spheroid models?

Methodological Answer:
Discrepancies often reflect differences in drug penetration and microenvironment. Mitigation strategies:

  • 3D model standardization: Use Matrigel-embedded spheroids with uniform size (200–300 µm diameter). Measure compound penetration via confocal microscopy with fluorescent analogs .
  • Hypoxia mimicry: Treat spheroids under low oxygen (2% O2_2) to replicate tumor microenvironments. Compare IC50_{50} values with normoxic conditions .
  • Metabolomic profiling: Analyze lactate/pyruvate ratios (via LC-MS) to assess glycolytic activity and drug efficacy in 3D models .

Validation: Cross-validate with patient-derived organoids and clinical data where available .

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